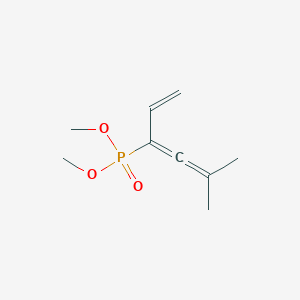
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated triene system
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate can be synthesized through a series of organic reactions. One common method involves the [2,3]-sigmatropic rearrangement of alkenynyl phosphinites. This reaction is typically initiated by the reaction of 2-methylhex-5-en-3-yn-2-ol with diphenylchlorophosphine, forming the intermediate alkenynyl phosphinite, which then undergoes rearrangement to yield the desired phosphonate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The conjugated triene system can participate in electrophilic addition reactions, forming cyclized products.
Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form cycloadducts.
Common Reagents and Conditions
Electrophilic Reagents: Common electrophilic reagents include halogens and acids, which add to the double bonds of the triene system.
Dienophiles: In Diels-Alder reactions, common dienophiles include maleic anhydride and substituted maleimides.
Major Products
Cyclized Products: Electrophilic addition reactions often result in the formation of heterocyclic compounds.
Cycloadducts: Diels-Alder reactions yield cycloadducts with exocyclic double bonds.
科学研究应用
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: Its reactivity and structural characteristics allow it to be used in studies of enzyme mechanisms and other biological processes.
作用机制
The mechanism of action of Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate involves its reactivity with various electrophiles and nucleophiles. The conjugated triene system allows for multiple reaction pathways, including cyclization and addition reactions. The phosphonate group can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions with biological molecules .
相似化合物的比较
Similar Compounds
Diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide: Similar in structure but contains a phosphine oxide group instead of a phosphonate group.
Vinylallenyl phosphine oxides: These compounds have similar conjugated systems and reactivity profiles.
Uniqueness
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is unique due to its specific combination of a conjugated triene system and a phosphonate group.
属性
CAS 编号 |
72508-62-4 |
|---|---|
分子式 |
C9H15O3P |
分子量 |
202.19 g/mol |
InChI |
InChI=1S/C9H15O3P/c1-6-9(7-8(2)3)13(10,11-4)12-5/h6H,1H2,2-5H3 |
InChI 键 |
WSBNSBKNWZQDEW-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C(C=C)P(=O)(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



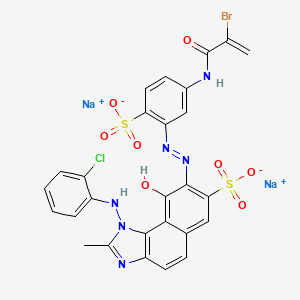
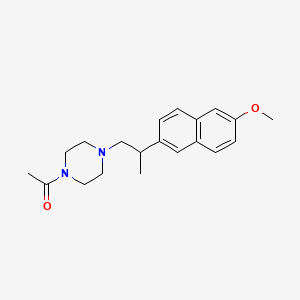
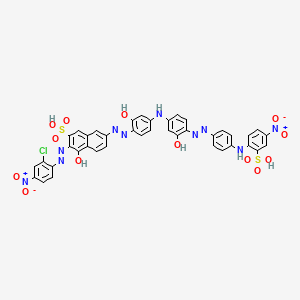
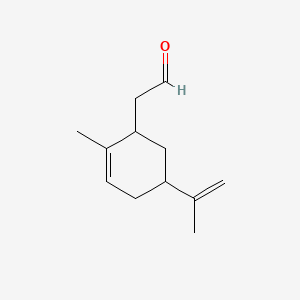
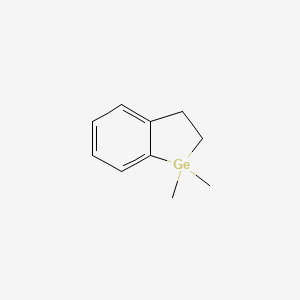
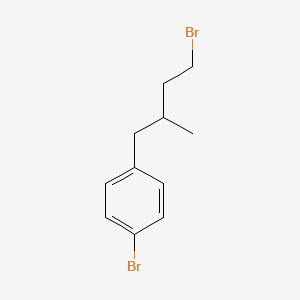
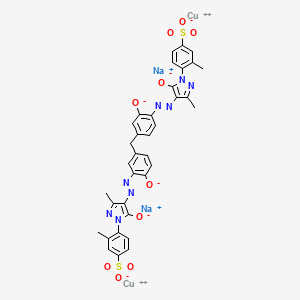

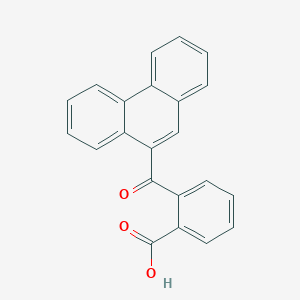
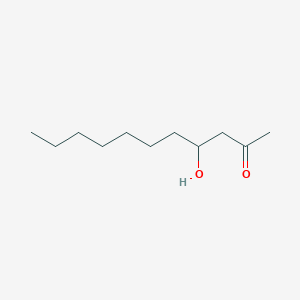

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)

